molecular formula C23H25N3O3S B258273 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide

2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B258273
M. Wt: 423.5 g/mol
InChI Key: GLIIDUNKIVQIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a critical role in the immune response to cancer. Since then, DMXAA has been shown to have a range of other anti-cancer properties, including anti-angiogenic and anti-metastatic effects.

Mechanism of Action

The mechanism of action of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis factor-alpha (TNF-α). TNF-α is a cytokine that plays a critical role in the immune response to cancer, and its induction by 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide is thought to contribute to the anti-cancer effects of the molecule. 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has also been shown to have anti-angiogenic and anti-metastatic effects, which may be related to its ability to activate the immune system.
Biochemical and physiological effects:
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects, including the induction of tumor necrosis factor-alpha (TNF-α) and the inhibition of angiogenesis and metastasis. 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has also been shown to enhance the effectiveness of radiation therapy in cancer treatment. However, the exact biochemical and physiological effects of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide are still being studied, and much remains to be learned about the molecule's mechanism of action.

Advantages and Limitations for Lab Experiments

2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has several advantages for use in lab experiments, including its potency as an inducer of tumor necrosis factor-alpha (TNF-α) and its anti-angiogenic and anti-metastatic effects. However, 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide also has several limitations, including its complex synthesis method and the need for specialized equipment and expertise. Additionally, the exact mechanism of action of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide is not fully understood, which can make it challenging to design experiments that effectively test the molecule's anti-cancer properties.

Future Directions

There are several future directions for research on 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide, including studies aimed at better understanding the molecule's mechanism of action and identifying potential new therapeutic applications. One promising area of research is the use of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. Other future directions for research on 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide include studies focused on optimizing its synthesis method and identifying potential new analogues with improved anti-cancer properties.

Synthesis Methods

2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide typically involves the use of organic solvents and requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide is a complex and challenging process.

Scientific Research Applications

2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has been the subject of extensive scientific research over the past two decades. Much of this research has focused on the anti-cancer properties of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide, including its ability to induce tumor necrosis factor-alpha (TNF-α) and its anti-angiogenic and anti-metastatic effects. 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has also been studied for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.

properties

Product Name

2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C23H25N3O3S/c1-17-7-11-22(12-8-17)30(28,29)26(21-10-9-18(2)19(3)14-21)16-23(27)25-15-20-6-4-5-13-24-20/h4-14H,15-16H2,1-3H3,(H,25,27)

InChI Key

GLIIDUNKIVQIDX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC(=C(C=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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